![molecular formula C9H6N2O3 B1443312 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190316-75-6](/img/structure/B1443312.png)
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Overview
Description
“3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1190316-06-3. It has a molecular weight of 190.16 . It is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “this compound”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .Molecular Structure Analysis
The IUPAC Name of the compound is 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The InChI Code is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) and the InChI key is ZDUDEJITPSMUBY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.16 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .Scientific Research Applications
Role in Plant Defense Mechanisms
Research has demonstrated the significance of pyrrolopyridine and related compounds in plant defense mechanisms. For instance, the metabolism of pyrroline-5-carboxylate (P5C), a compound structurally related to pyrrolopyridine derivatives, plays a crucial role in plant defense against pathogens. P5C metabolism is tightly regulated in plants, especially during pathogen infection and abiotic stress, indicating its importance in the plant's immune response and resilience to environmental stresses (Qamar, Mysore, & Senthil-Kumar, 2015).
Chemical and Biological Properties
The interaction of metals with the electronic systems of biologically significant ligands, including pyrrolopyridine derivatives, underscores the potential of these compounds in biological research. Studies have focused on the spectroscopic examination of how metals influence the electronic systems of ligands, shedding light on their reactivity and interaction with biological targets. Such insights are crucial for understanding the role of these compounds in biological systems and their potential therapeutic applications (Lewandowski, Kalinowska, & Lewandowska, 2005).
Potential in Drug Discovery
The versatility of pyrrolo[3,4-b]pyridine as a scaffold in kinase inhibitor design highlights the potential of similar heterocyclic compounds, including pyrrolopyridine derivatives, in drug discovery. These scaffolds are valuable for their ability to interact with kinases via multiple binding modes, offering a pathway for the development of new therapeutic agents (Wenglowsky, 2013).
Importance in Synthetic Chemistry
The chemical versatility of heterocyclic compounds is further demonstrated in the synthesis of complex molecules. Pyrano[2,3-d]pyrimidine scaffolds, for instance, are crucial precursors in medicinal chemistry, underscoring the broad applicability of heterocyclic structures in synthesizing bioactive molecules. The use of hybrid catalysts for synthesizing such scaffolds indicates the ongoing research in developing more efficient synthetic methodologies for heterocyclic compounds (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The compound “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” might have potential inhibitory activity against different cancer cell lines . It’s also suggested that similar compounds have shown activity on kinase inhibition .
Mode of Action
It’s suggested that similar compounds might interact with their targets through hydrogen bonds .
Biochemical Pathways
Similar compounds have shown to affect antibacterial, antifungal, and antiviral activities .
Result of Action
Similar compounds have shown potent antiproliferative activity against certain cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXELYIWRQFSJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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